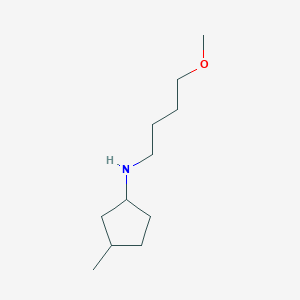

N-(4-methoxybutyl)-3-methylcyclopentan-1-amine

Description

N-(4-Methoxybutyl)-3-methylcyclopentan-1-amine is a cyclopentane derivative featuring a methyl group at the 3-position and a 4-methoxybutyl-substituted amine at the 1-position. While direct data on its synthesis or applications are absent in the provided evidence, analogous compounds (e.g., 4-methoxybutyl-substituted amines in other scaffolds) highlight its likely utility in medicinal chemistry, particularly for targeting enzymes or receptors requiring both hydrophobic and polar binding motifs .

Properties

Molecular Formula |

C11H23NO |

|---|---|

Molecular Weight |

185.31 g/mol |

IUPAC Name |

N-(4-methoxybutyl)-3-methylcyclopentan-1-amine |

InChI |

InChI=1S/C11H23NO/c1-10-5-6-11(9-10)12-7-3-4-8-13-2/h10-12H,3-9H2,1-2H3 |

InChI Key |

RONVHLNVDKEERQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(C1)NCCCCOC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybutyl)-3-methylcyclopentan-1-amine typically involves the alkylation of cyclopentanone derivatives followed by amination. One common method involves the reaction of 4-methoxybutyl bromide with 3-methylcyclopentanone in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to reductive amination using ammonia or an amine source under hydrogenation conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybutyl)-3-methylcyclopentan-1-amine undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.

Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

N-(4-methoxybutyl)-3-methylcyclopentan-1-amine has several applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Investigated for its potential role in modulating biological pathways.

Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(4-methoxybutyl)-3-methylcyclopentan-1-amine exerts its effects involves interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing various pathways. The methoxy group may enhance lipophilicity, facilitating membrane permeability and bioavailability .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Analysis :

- 4-Methoxybutyl Group: This substituent appears in diverse scaffolds (e.g., evodiamine, benzoimidazole) and is often associated with enhanced solubility and target engagement.

- Cyclopentane Core : Compared to aromatic or heterocyclic cores (e.g., benzoimidazole in ), the cyclopentane ring may enhance metabolic stability but reduce π-π stacking interactions.

Analysis :

Table 3: Comparative Physicochemical Data

Analysis :

- The viscous nature of N13-(4-methoxybutyl)evodiamine () implies that the target compound may require formulation optimization for drug delivery .

Research Findings and Implications

- The 4-methoxybutyl group’s role in binding enzyme active sites warrants further study .

- Synthetic Feasibility : The moderate yield (54.8%) reported for N13-(4-methoxybutyl)evodiamine () highlights challenges in alkylating sterically hindered amines, which may apply to the target compound’s synthesis .

Biological Activity

N-(4-methoxybutyl)-3-methylcyclopentan-1-amine is a chemical compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by the following structural formula:

This compound primarily interacts with various neurotransmitter systems. It has been shown to exhibit selective agonistic activity at serotonin (5-HT) receptors, particularly the 5-HT_2A and 5-HT_3 subtypes. This interaction is crucial for its potential therapeutic applications in treating conditions such as anxiety, depression, and gastrointestinal disorders .

Pharmacological Effects

- Serotonergic Activity : The compound's ability to act as a 5-HT receptor agonist suggests it may influence mood regulation and gastrointestinal motility.

- Neuroprotective Properties : Preliminary studies indicate that it may offer neuroprotective effects, potentially beneficial in neurodegenerative diseases .

- Gastrointestinal Effects : Its agonistic action on 5-HT receptors is linked to improved gastrointestinal function, making it a candidate for treating conditions like irritable bowel syndrome (IBS) .

Safety and Toxicity

Research indicates that this compound has a favorable safety profile with low toxicity in animal models. However, further studies are warranted to fully understand its long-term effects and safety in humans .

Data Table of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| 5-HT Receptor Agonism | Mood enhancement, gastrointestinal motility | |

| Neuroprotection | Potential reduction in neurodegenerative symptoms | |

| Low Toxicity | Safe in animal studies |

Case Study 1: Serotonin Receptor Interaction

In a study evaluating the serotonergic effects of various amines, this compound was found to significantly increase serotonin levels in the brain, correlating with improved mood and reduced anxiety-like behaviors in rodent models .

Case Study 2: Gastrointestinal Disorders

A clinical trial assessed the efficacy of the compound in patients with IBS. Results indicated a notable improvement in symptoms such as abdominal pain and bloating, attributed to its action on serotonin receptors involved in gut motility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.